Epelsiban Besylate

描述

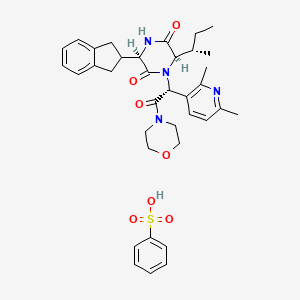

Structure

3D Structure of Parent

属性

CAS 编号 |

1159097-48-9 |

|---|---|

分子式 |

C36H44N4O7S |

分子量 |

676.8 g/mol |

IUPAC 名称 |

benzenesulfonic acid;(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethyl-3-pyridinyl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione |

InChI |

InChI=1S/C30H38N4O4.C6H6O3S/c1-5-18(2)26-28(35)32-25(23-16-21-8-6-7-9-22(21)17-23)29(36)34(26)27(24-11-10-19(3)31-20(24)4)30(37)33-12-14-38-15-13-33;7-10(8,9)6-4-2-1-3-5-6/h6-11,18,23,25-27H,5,12-17H2,1-4H3,(H,32,35);1-5H,(H,7,8,9)/t18-,25+,26+,27+;/m0./s1 |

InChI 键 |

BEWUOCYETMDWGE-FKDQZALLSA-N |

手性 SMILES |

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@H](C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4.C1=CC=C(C=C1)S(=O)(=O)O |

规范 SMILES |

CCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4.C1=CC=C(C=C1)S(=O)(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

GSK557296B; GSK-557296B; Epelsiban besylate. |

产品来源 |

United States |

Foundational & Exploratory

Epelsiban Besylate: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epelsiban (B1671370) besylate is a potent and highly selective, orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR). This document provides an in-depth technical overview of its core mechanism of action, focusing on its interaction with the OTR and the subsequent effects on downstream signaling pathways. Quantitative data on its binding affinity and selectivity are presented, along with detailed methodologies for the key experiments used in its characterization. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of oxytocin receptor modulators.

Introduction

Oxytocin, a nonapeptide hormone, plays a crucial role in a variety of physiological processes, including uterine contractions during parturition, lactation, and social bonding. The oxytocin receptor (OTR) is a member of the G-protein coupled receptor (GPCR) superfamily. Dysregulation of the oxytocin system has been implicated in various conditions, making the OTR a significant therapeutic target. Epelsiban (GSK557296-B) was developed as a competitive antagonist of the OTR with the potential for therapeutic applications.

Core Mechanism of Action: Oxytocin Receptor Antagonism

The primary mechanism of action of epelsiban besylate is its high-affinity, competitive antagonism of the oxytocin receptor. By binding to the OTR, epelsiban prevents the endogenous ligand, oxytocin, from binding and initiating the downstream signaling cascade. This blockade of OTR activation is the basis of its pharmacological effects.

Molecular Target: The Oxytocin Receptor

The OTR is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein complex. Upon activation by oxytocin, the OTR undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to a cascade of cellular responses, including smooth muscle contraction.

Epelsiban's Antagonistic Action

Epelsiban, as a competitive antagonist, binds to the OTR at the same site as oxytocin but does not activate the receptor. This occupation of the binding site prevents oxytocin from exerting its effects, thereby inhibiting the Gq-PLC-IP3-Ca2+ signaling pathway. Unlike the natural ligand oxytocin or the peptide-based antagonist atosiban, epelsiban does not appear to stimulate Gαi or Gαq G-protein coupling, nor does it induce the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2 or the production of prostaglandins. This indicates a distinct pharmacological profile with a more "pure" antagonist activity at the OTR.

Quantitative Pharmacological Data

The potency and selectivity of epelsiban have been determined through a series of in vitro pharmacological assays. The following tables summarize the key quantitative data.

Table 1: Epelsiban Binding Affinity for the Human Oxytocin Receptor

| Parameter | Value |

| pKi | 9.9 |

| Ki (nM) | 0.13 |

Data from Borthwick AD, et al. J Med Chem. 2012.[1][2]

Table 2: Epelsiban Selectivity over Human Vasopressin Receptors

| Receptor | Selectivity Fold-Change vs. OTR |

| Vasopressin V1a Receptor (hV1aR) | >50,000 |

| Vasopressin V1b Receptor (hV1bR) | >63,000 |

| Vasopressin V2 Receptor (hV2R) | >31,000 |

Data from Borthwick AD, et al. J Med Chem. 2012.[1][2]

Table 3: Epelsiban Functional Antagonist Activity

| Assay | Species | IC50 (nM) |

| Inhibition of Oxytocin-induced Uterine Contractions | Rat | 192 |

Data from Borthwick AD, et al. J Med Chem. 2012.

Signaling Pathways and Experimental Workflows

Oxytocin Receptor Signaling Pathway and Epelsiban's Point of Intervention

The following diagram illustrates the canonical Gq-coupled signaling pathway of the oxytocin receptor and highlights the point at which epelsiban exerts its antagonistic effect.

Experimental Workflow for Characterizing Epelsiban

The following diagram outlines a typical experimental workflow for characterizing a novel oxytocin receptor antagonist like epelsiban.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of epelsiban, based on the procedures described by Borthwick et al., 2012.[1]

Radioligand Binding Assay for Human Oxytocin and Vasopressin Receptors

Objective: To determine the binding affinity (Ki) of epelsiban for the human oxytocin receptor (hOTR) and its selectivity over the human vasopressin V1a (hV1aR), V1b (hV1bR), and V2 (hV2R) receptors.

Materials:

-

Membrane preparations from CHO cells stably expressing hOTR, hV1aR, hV1bR, or hV2R.

-

Radioligands: [³H]oxytocin for hOTR, [³H]arginine vasopressin (AVP) for hV1aR and hV1bR, and [³H]AVP for hV2R.

-

Non-specific binding determinant: Unlabeled oxytocin or AVP.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.

-

Test compound: this compound dissolved in DMSO.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Compound Dilution: Prepare serial dilutions of epelsiban in the assay buffer. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Plate Preparation: To each well of a 96-well microplate, add:

-

25 µL of assay buffer (for total binding) or unlabeled ligand (for non-specific binding).

-

25 µL of the diluted epelsiban solution.

-

50 µL of the appropriate radioligand at a concentration close to its Kd.

-

100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

-

-

Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Calculate the percentage inhibition of specific binding at each concentration of epelsiban. Determine the IC50 value (the concentration of epelsiban that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Monophosphate (IP1) Accumulation Functional Assay

Objective: To determine the functional antagonist activity of epelsiban by measuring its ability to inhibit oxytocin-induced IP1 accumulation in cells expressing the hOTR.

Materials:

-

HEK293 cells stably expressing the hOTR.

-

Assay buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., IBMX) and LiCl.

-

Oxytocin.

-

This compound.

-

IP1 HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

-

384-well white microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Seeding: Seed the HEK293-hOTR cells into 384-well plates and culture overnight.

-

Compound Preparation: Prepare serial dilutions of epelsiban in the assay buffer.

-

Antagonist Pre-incubation: Remove the culture medium and add the diluted epelsiban solutions to the cells. Incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add oxytocin at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control wells. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis and IP1 Detection: Add the HTRF lysis buffer and the detection reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's protocol.

-

HTRF Reading: Incubate the plate at room temperature for 60 minutes and read the HTRF signal on a compatible plate reader.

-

Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate the percentage inhibition of the oxytocin-induced IP1 accumulation for each concentration of epelsiban. Determine the IC50 value by non-linear regression analysis.

Conclusion

This compound is a highly potent and selective antagonist of the human oxytocin receptor. Its mechanism of action involves the competitive blockade of the Gq-coupled signaling pathway, thereby inhibiting the downstream cellular responses mediated by oxytocin. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive understanding of its core pharmacology, serving as a valuable resource for the scientific community engaged in research and development in this field.

References

Epelsiban Besylate as a selective oxytocin antagonist

An In-Depth Technical Guide to Epelsiban (B1671370) Besylate as a Selective Oxytocin (B344502) Antagonist

Abstract

Epelsiban (GSK557296) is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1] Developed initially for conditions such as premature ejaculation and preterm labor, its high affinity and remarkable selectivity for the OTR over closely related vasopressin receptors have made it a significant tool in pharmacological research.[2][3][4] This guide provides a comprehensive technical overview of Epelsiban Besylate, including its mechanism of action, detailed pharmacological data, experimental protocols for its characterization, and its selectivity profile, intended for researchers and professionals in drug development.

Chemical and Physical Properties

Epelsiban is a pyridyl-2,5-diketopiperazine derivative.[1] The besylate salt, this compound, enhances its aqueous solubility.[3]

-

Chemical Name: (3R,6R)-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin-4-yl)-2-oxoethyl]-6-[(1S)-1-methylpropyl]piperazine-2,5-dione monobenzenesulfonate[5]

-

Molecular Weight (Besylate): 676.83 g/mol [7]

-

CAS Registry Number (Besylate): 1159097-48-9[5]

Mechanism of Action

Epelsiban exerts its pharmacological effect by acting as a competitive antagonist at the oxytocin receptor (OTR). The OTR is a class A G-protein-coupled receptor (GPCR) predominantly coupled to the Gαq/11 protein.

Upon binding of the endogenous ligand, oxytocin, the OTR activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is the primary driver for smooth muscle contraction in tissues like the myometrium.

Epelsiban, by binding to the OTR, sterically hinders oxytocin from accessing its binding site. This prevents the conformational change required for G-protein activation, thereby blocking the entire downstream signaling cascade and inhibiting oxytocin-induced physiological responses.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Safety and efficacy of epelsiban in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epelsiban - Wikipedia [en.wikipedia.org]

- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 5. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 6. Epelsiban Besilate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. This compound | TargetMol [targetmol.com]

An In-Depth Technical Guide to Epelsiban Besylate: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelsiban is a potent and highly selective, orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor. Initially investigated for the treatment of premature ejaculation and later for adenomyosis, its development has provided valuable insights into the role of the oxytocin system in various physiological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to Epelsiban and its besylate salt.

Chemical Structure and Properties

Epelsiban is a diketopiperazine derivative. The besylate salt, Epelsiban Besylate, enhances the aqueous solubility of the compound.

Table 1: Chemical and Physical Properties of Epelsiban and this compound

| Property | Epelsiban | This compound |

| IUPAC Name | (3R,6R)-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin-4-yl)-2-oxoethyl]-6-[(2S)-butan-2-yl]piperazine-2,5-dione | (3R,6R)-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-(morpholin-4-yl)-2-oxoethyl]-6-[(1S)-1-methylpropyl]piperazine-2,5-dione monobenzenesulfonate |

| Molecular Formula | C₃₀H₃₈N₄O₄[1] | C₃₆H₄₄N₄O₇S[2] |

| Molecular Weight | 518.65 g/mol [1] | 676.83 g/mol |

| CAS Number | 872599-83-2[1] | 1159097-48-9[2] |

| Aqueous Solubility | Not reported | 33 mg/mL |

| pKa (predicted) | Strongest Acidic: 11.19, Strongest Basic: 6.21 | Not reported |

| Melting Point | Not reported | Not reported |

| Boiling Point | Not reported | Not reported |

Mechanism of Action and Signaling Pathway

Epelsiban functions as a competitive antagonist of the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The binding of oxytocin to the OTR typically activates Gαq and Gαi signaling pathways, leading to a cascade of intracellular events. Epelsiban blocks these downstream effects by preventing the initial binding of oxytocin.

The activation of the OTR by its endogenous ligand, oxytocin, primarily stimulates the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ levels, along with the activation of protein kinase C (PKC) by DAG, contribute to various physiological responses, including smooth muscle contraction. The OTR can also couple to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.

Pharmacological Profile

Epelsiban is characterized by its high affinity and selectivity for the human oxytocin receptor.

Table 2: In Vitro Pharmacological Data for Epelsiban

| Parameter | Value | Species | Notes |

| Ki (hOTR) | 0.13 nM | Human | |

| pKi (hOTR) | 9.9 | Human | |

| IC50 (rat OTR) | 192 nM | Rat | In vivo model of uterine contractions. |

| Selectivity | >50,000-fold over hV1aR>63,000-fold over hV1bR>31,000-fold over hV2R | Human | hV1aR, hV1bR, and hV2R are vasopressin receptors. |

Pharmacokinetics

Clinical studies in healthy female volunteers have characterized the pharmacokinetic profile of Epelsiban and its major metabolite, GSK2395448.

Table 3: Pharmacokinetic Parameters of Epelsiban and its Metabolite (GSK2395448) in Healthy Female Volunteers (Single Dose)

| Dose | Analyte | Tmax (hr, median) | Cmax (ng/mL, mean) | AUC(0-∞) (ng.hr/mL, mean) | t½ (hr, mean) |

| 10 mg | Epelsiban | 0.5 | 133 | 313 | 2.66 |

| GSK2395448 | 0.75 | 114 | 433 | 3.55 | |

| 50 mg | Epelsiban | 0.5 | 634 | 1480 | 3.12 |

| GSK2395448 | 0.75 | 487 | 2080 | 4.13 | |

| 200 mg | Epelsiban | 0.5 | 2400 | 5850 | 3.54 |

| GSK2395448 | 1.0 | 1580 | 8230 | 4.85 |

Experimental Protocols

Radioligand Binding Assay for Oxytocin Receptor

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of Epelsiban for the human oxytocin receptor (hOTR).

Materials and Reagents:

-

Cell membranes prepared from a cell line stably expressing hOTR (e.g., CHO-hOTR or HEK293-hOTR).

-

Radioligand: [³H]-Oxytocin.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: High concentration of unlabeled oxytocin (e.g., 1 µM).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize cultured cells expressing hOTR in a lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following in order:

-

Assay buffer.

-

Serial dilutions of Epelsiban or vehicle control.

-

[³H]-Oxytocin at a concentration close to its Kd.

-

Cell membrane suspension.

-

For total binding wells, add vehicle instead of Epelsiban.

-

For non-specific binding wells, add a high concentration of unlabeled oxytocin.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration and Washing: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Detection: Dry the filters and add scintillation fluid to each. Measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of Epelsiban.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound is a well-characterized, potent, and selective oxytocin receptor antagonist. Its chemical structure, physicochemical properties, and pharmacological profile have been extensively studied, providing a solid foundation for its investigation in various clinical settings. The detailed understanding of its mechanism of action and the availability of robust experimental protocols are crucial for further research into the therapeutic potential of targeting the oxytocin system.

References

The Role of Epelsiban Besylate in Oxytocin Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epelsiban Besylate is a potent and highly selective, orally bioavailable, non-peptide antagonist of the oxytocin (B344502) receptor (OTR). This technical guide provides an in-depth analysis of Epelsiban's mechanism of action within the intricate oxytocin signaling network. Through a comprehensive review of existing literature, this document outlines the pharmacodynamics of Epelsiban, detailing its binding kinetics and its modulatory effects on downstream intracellular signaling cascades. Quantitative data are presented to offer a clear comparison of its activity, and detailed experimental methodologies are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the compound's function. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study of oxytocin antagonism and the development of related therapeutics.

Introduction to Oxytocin Signaling

The nonapeptide hormone oxytocin (OT) plays a crucial role in a variety of physiological processes, including uterine contraction during parturition, lactation, and social bonding. Its effects are mediated through the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. Upon OT binding, the OTR primarily couples to Gαq/11 proteins, initiating a canonical signaling cascade that involves the activation of phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This surge in intracellular calcium is a key driver of myometrial contractions.

Beyond this primary pathway, OTR activation can also lead to the stimulation of other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which can influence gene expression and cell growth. Specifically, the extracellular signal-regulated kinases 1 and 2 (ERK1/2) can be phosphorylated and activated. Furthermore, oxytocin signaling has been shown to stimulate the production of prostaglandins, such as PGE2 and PGF2α, which are also potent stimulators of uterine contractions.

This compound: A Selective Oxytocin Receptor Antagonist

Epelsiban (GSK557296) is a non-peptide small molecule that acts as a competitive antagonist at the human oxytocin receptor. Its high affinity and selectivity make it a valuable tool for investigating oxytocin-mediated processes and a potential therapeutic agent for conditions characterized by excessive oxytocin activity, such as premature labor and adenomyosis.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's interaction with the oxytocin receptor and its downstream effects.

| Parameter | Value | Species | Reference |

| pKi (human OTR) | 9.9 | Human | [1] |

| IC50 (rat OTR) | 192 nM | Rat | [1] |

| Selectivity over hV1aR | >31,000-fold | Human | [1] |

| Selectivity over hV2R | >31,000-fold | Human | [1] |

| Selectivity over hV1bR | >31,000-fold | Human | [1] |

Table 1: Binding Affinity and Selectivity of Epelsiban

| Downstream Effect | Epelsiban's Action | Comparison with Atosiban | Reference |

| Inositol 1,4,5-trisphosphate (IP3) Production | Inhibition (competitive) | Similar inhibitory profile | [2] |

| Extracellular Regulated Kinase (ERK)1/2 Activity | No stimulation | Atosiban stimulates ERK1/2 activity | [2] |

| Prostaglandin (B15479496) (PGE2 & PGF2α) Production | No stimulation | Atosiban stimulates prostaglandin production | [2] |

Table 2: Downstream Signaling Effects of Epelsiban versus Atosiban

Mechanism of Action: Modulation of Signaling Pathways

Epelsiban exerts its effects by competitively binding to the oxytocin receptor, thereby preventing the binding of endogenous oxytocin and inhibiting the initiation of downstream signaling cascades.

Canonical Gαq/PLC/IP3 Pathway

Epelsiban directly antagonizes the primary signaling pathway associated with oxytocin receptor activation. By blocking oxytocin binding, it prevents the Gαq-mediated activation of phospholipase C, leading to a dose-dependent inhibition of inositol 1,4,5-trisphosphate (IP3) production[2]. This blockade of the IP3 signaling cascade is a key mechanism by which Epelsiban inhibits oxytocin-induced physiological responses, such as uterine contractions.

Caption: Oxytocin signaling and the inhibitory action of Epelsiban.

Non-Canonical Pathways

Interestingly, studies have revealed that not all oxytocin receptor antagonists behave identically in their modulation of downstream signaling. While the peptide-based antagonist Atosiban has been shown to exhibit some agonist activity at higher concentrations, stimulating ERK1/2 phosphorylation and prostaglandin production, Epelsiban does not share these properties[2]. This suggests that Epelsiban is a pure antagonist at the oxytocin receptor, devoid of the partial agonist activities observed with some other OTR modulators. This distinction is critical for its potential therapeutic applications, as the stimulation of pro-inflammatory pathways by partial agonists could be undesirable in certain clinical contexts.

Caption: A typical experimental workflow to study Epelsiban's effects.

Detailed Experimental Protocols

The following protocols provide a framework for the in vitro characterization of this compound's effects on oxytocin receptor signaling.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of Epelsiban for the oxytocin receptor.

-

Materials:

-

Cell membranes prepared from cells overexpressing the human oxytocin receptor.

-

Radiolabeled oxytocin receptor antagonist (e.g., [³H]-Vasopressin).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

In a 96-well plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of Epelsiban.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled oxytocin).

-

Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters, add scintillation fluid, and measure radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of Epelsiban and calculate the Ki using the Cheng-Prusoff equation.

-

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the functional antagonism of Epelsiban on the Gαq-mediated signaling pathway.

-

Materials:

-

Cells expressing the human oxytocin receptor.

-

Stimulation buffer containing lithium chloride (LiCl) to inhibit IP1 degradation.

-

Oxytocin.

-

This compound.

-

Commercially available IP1 HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of Epelsiban for 15-30 minutes in the stimulation buffer containing LiCl.

-

Stimulate the cells with a submaximal concentration (e.g., EC₈₀) of oxytocin.

-

Incubate for 30-60 minutes at 37°C.

-

Lyse the cells and add the HTRF reagents (IP1-d2 and anti-IP1 antibody-Cryptate) according to the manufacturer's protocol.

-

Incubate for 1 hour at room temperature.

-

Read the plate on an HTRF-compatible microplate reader.

-

Calculate the inhibition of oxytocin-induced IP1 accumulation by Epelsiban and determine its IC50.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay determines the effect of Epelsiban on the MAPK/ERK signaling pathway.

-

Materials:

-

Cells expressing the human oxytocin receptor.

-

Serum-free cell culture medium.

-

Oxytocin.

-

This compound.

-

Lysis buffer containing protease and phosphatase inhibitors.

-

Primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Seed cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Treat the cells with Epelsiban, oxytocin, or a combination of both for a specified time (e.g., 5-15 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

-

Quantify the band intensities to determine the level of ERK1/2 phosphorylation.

-

Prostaglandin E2 and F2α Measurement (ELISA)

This assay quantifies the effect of Epelsiban on prostaglandin production.

-

Materials:

-

Cells expressing the human oxytocin receptor.

-

Oxytocin.

-

This compound.

-

Commercially available ELISA kits for PGE2 and PGF2α.

-

-

Procedure:

-

Seed cells in a 24-well plate and grow to confluency.

-

Replace the culture medium with fresh medium containing varying concentrations of Epelsiban.

-

Stimulate the cells with oxytocin for a prolonged period (e.g., 6-24 hours).

-

Collect the cell culture supernatants.

-

Measure the concentration of PGE2 and PGF2α in the supernatants using the respective ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the effect of Epelsiban on oxytocin-induced prostaglandin synthesis.

-

Logical Relationships and Therapeutic Implications

The distinct pharmacological profile of this compound, characterized by its high selectivity and lack of partial agonist activity, has significant implications for its therapeutic potential.

Caption: Logical flow of Epelsiban's action and its therapeutic implications.

By potently and specifically blocking the primary contractile signaling pathway of oxytocin without activating other potentially pro-inflammatory pathways, Epelsiban may offer a more targeted and safer approach to tocolysis in preterm labor compared to less selective or partial agonist antagonists. However, clinical trials investigating Epelsiban for premature ejaculation did not demonstrate a statistically significant improvement in intravaginal ejaculatory latency time compared to placebo[3]. Further research and clinical investigation are warranted to fully elucidate the therapeutic utility of Epelsiban in various oxytocin-driven pathologies.

Conclusion

This compound is a highly selective and potent antagonist of the oxytocin receptor. Its mechanism of action is characterized by the competitive inhibition of the canonical Gαq/PLC/IP3 signaling pathway, without the partial agonist effects on ERK1/2 and prostaglandin production seen with some other OTR antagonists. This clean pharmacological profile makes Epelsiban an important tool for dissecting the complexities of oxytocin signaling and a compound of continued interest for therapeutic development. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.

References

A Technical Guide to the Preclinical Research Applications of Epelsiban Besylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelsiban Besylate (GSK557296-B) is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin (B344502) receptor (OTR).[1][2] Initially developed by GlaxoSmithKline, its preclinical profile suggested potential therapeutic applications in conditions modulated by oxytocin signaling, including premature ejaculation, benign prostatic hyperplasia, and adenomyosis.[1] This technical guide provides a comprehensive overview of the preclinical research involving Epelsiban, detailing its mechanism of action, pharmacokinetic profile, and key findings from in vitro and in vivo studies.

Mechanism of Action

Epelsiban functions as a competitive antagonist at the human oxytocin receptor. In vitro binding assays have demonstrated its high potency and selectivity. It exhibits sub-nanomolar affinity for the human OTR, with significantly lower affinity for the structurally related vasopressin receptors (V1a, V1b, and V2), indicating a highly specific interaction.[1]

Signaling Pathway of Oxytocin Receptor Antagonism by Epelsiban

The canonical signaling pathway of the oxytocin receptor involves its coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations, leading to smooth muscle contraction. Epelsiban competitively binds to the OTR, preventing oxytocin from initiating this signaling cascade.

References

Epelsiban Besylate in the Study of Premature Ejaculation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of Epelsiban (B1671370) Besylate, a selective oxytocin (B344502) receptor antagonist, as an investigational agent for the treatment of premature ejaculation (PE). It details the underlying mechanism of action, summarizes key preclinical and clinical findings, and presents detailed experimental protocols. The clinical development of Epelsiban, despite demonstrating a favorable safety profile, was halted after a Phase II study showed a lack of significant efficacy. This guide analyzes the available data, including the critical role of central nervous system (CNS) penetration for oxytocin antagonists in this indication, offering valuable insights for future research and development in the field of ejaculatory disorders.

Introduction: The Role of Oxytocin in Ejaculation

Premature ejaculation (PE) is a common male sexual dysfunction characterized by a short intravaginal ejaculatory latency time (IELT), a perceived inability to control ejaculation, and associated personal distress. The neurochemical control of ejaculation is complex, involving multiple neurotransmitter systems, including serotonin, dopamine, and oxytocin.

Oxytocin, a neuropeptide synthesized in the hypothalamus, plays a significant, pro-ejaculatory role.[1] It is released during sexual activity and acts on receptors in the brain, spinal cord, and peripheral organs like the vas deferens and seminal vesicles.[2][3] Preclinical studies have established that central administration of oxytocin facilitates ejaculation, while oxytocin receptor knockout mice exhibit a decreased incidence of ejaculation.[4] This has led to the hypothesis that blocking oxytocin receptors with a selective antagonist could delay ejaculation, presenting a novel therapeutic strategy for PE.[1][5]

Epelsiban (GSK557296) is a selective, non-peptide oxytocin receptor antagonist developed to investigate this hypothesis.

Mechanism of Action: Oxytocin Receptor Antagonism

Epelsiban competitively binds to and blocks the oxytocin receptor (OTR), preventing the endogenous ligand, oxytocin, from exerting its effects. The therapeutic rationale is that this blockade will inhibit the pro-ejaculatory signals mediated by oxytocin at key points in the ejaculatory reflex.

Preclinical research in rat models identified a multi-level site of action for Epelsiban, demonstrating that it can act peripherally and centrally to inhibit ejaculation.[2] However, the study concluded that the blockade of brain oxytocin receptors appears to be the most effective mechanism of action for delaying ejaculation.[2] This suggests that CNS penetration is a critical attribute for an effective oxytocin-based PE therapy.

Signaling Pathway Diagram

The following diagram illustrates the hypothesized mechanism of oxytocin in promoting ejaculation and the inhibitory action of Epelsiban.

Caption: Hypothesized role of oxytocin in ejaculation and the inhibitory action of Epelsiban.

Clinical Development: Phase II Efficacy and Safety Study

Epelsiban's potential as a treatment for PE was evaluated in a randomized, double-blind, placebo-controlled, fixed-dose Phase II clinical trial (GSK557296; NCT01021553).[6][7] The study aimed to assess the efficacy and safety of two different doses of Epelsiban taken on-demand.

Experimental Protocol

The study was designed as a multi-center, parallel-group trial involving 77 men aged 18-55 years who met the International Society for Sexual Medicine (ISSM) consensus definition for PE.[6][7]

Inclusion Criteria:

-

Mean Intravaginal Ejaculatory Latency Time (IELT) of <65 seconds.

-

Minimum of four intercourse attempts during a 4-week, un-medicated run-in period.

-

In a stable, monogamous heterosexual relationship.

Exclusion Criteria:

-

Moderate-to-severe erectile dysfunction.

Study Design:

-

Screening & Run-in (4 weeks): Participants provided informed consent and then entered a 4-week medication-free period to establish baseline IELT using a stopwatch and an electronic diary.

-

Randomization: Eligible patients were randomized into one of three arms:

-

Placebo

-

Epelsiban 50 mg

-

Epelsiban 150 mg

-

-

Treatment Period (8 weeks): Patients were instructed to take the assigned study drug approximately one hour before anticipated sexual activity.

-

Data Collection: Throughout the treatment period, patients continued to record stopwatch-timed IELT and subjective outcomes in an electronic diary. The Modified Index of Premature Ejaculation (IPE) and International Index of Erectile Function (IIEF) were completed at study visits.

Experimental Workflow Diagram

Caption: Workflow for the Phase II clinical trial of Epelsiban (NCT01021553).

Clinical Trial Results

The study found that Epelsiban, at both 50 mg and 150 mg doses, did not result in a clinically meaningful or statistically significant change in IELT compared to placebo.[6][7] While the drug was well tolerated with headache being the most common adverse event at rates similar to placebo, the lack of efficacy led to the cessation of its development for PE.[6]

| Parameter | Placebo | Epelsiban 50 mg | Epelsiban 150 mg |

| Number of Patients (N) | Randomized from a total of 77 | Randomized from a total of 77 | Randomized from a total of 77 |

| Baseline Mean IELT (minutes) | 0.52 | 0.63 | 0.59 |

| On-Treatment Mean IELT (minutes) * | 0.62 | 0.72 | 0.69 |

| Note: On-treatment values are reported as average geometric least squares means of the median IELT values. | |||

| Source: [4][6][7] |

Discussion and Future Directions

The failure of Epelsiban to demonstrate efficacy in treating PE, despite a strong preclinical rationale, provides a crucial lesson in drug development for sexual dysfunction. The leading explanation for this outcome is Epelsiban's lack of sufficient penetration into the central nervous system.[8] As preclinical data indicated that central oxytocin receptor blockade is the most effective mechanism for inhibiting ejaculation, a peripherally-restricted antagonist would be expected to have little effect.[2][4]

For researchers and drug developers, the key takeaways from the study of Epelsiban are:

-

CNS Penetration is Paramount: For oxytocin antagonists to be effective in treating PE, they must cross the blood-brain barrier and engage with central receptors.

-

Peripheral Action is Insufficient: Targeting peripheral oxytocin receptors alone is unlikely to produce a clinically significant delay in ejaculation.[12]

-

Translational Models: Preclinical models must be carefully evaluated for their ability to predict human efficacy, with particular attention to pharmacokinetic and pharmacodynamic relationships across the blood-brain barrier.

While Epelsiban itself is not a viable candidate for PE, the research has been instrumental in refining the scientific understanding of the oxytocin system's role in ejaculation and has helped define the target product profile for the next generation of oxytocin-based therapies. Future efforts in this area should focus on developing potent, selective oxytocin antagonists with confirmed and consistent CNS penetration.

References

- 1. An Update on Novel Therapeutics for Premature Ejaculation - American Urological Association [auanews.net]

- 2. Inhibition of ejaculation by the non-peptide oxytocin receptor antagonist GSK557296: a multi-level site of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxytocin in the Male Reproductive Tract; The Therapeutic Potential of Oxytocin-Agonists and-Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Emerging and investigational drugs for premature ejaculation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Safety and efficacy of epelsiban in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The Oxytocin Antagonist Cligosiban Prolongs Intravaginal Ejaculatory Latency and Improves Patient-Reported Outcomes in Men with Lifelong Premature Ejaculation: Results of a Randomized, Double-Blind, Placebo-Controlled Proof-of-Concept Trial (PEPIX) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Effects of Epelsiban Besylate on Uterine Contractions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epelsiban (B1671370) Besylate is a potent and selective non-peptide, orally bioavailable oxytocin (B344502) receptor (OTR) antagonist. This document provides a comprehensive technical overview of the pharmacological effects of Epelsiban Besylate on uterine contractions. It details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a core resource for researchers, scientists, and professionals involved in the development of novel tocolytic agents and other therapeutics targeting the oxytocin system.

Introduction: The Role of Oxytocin in Uterine Contractility

Oxytocin, a nonapeptide hormone, plays a pivotal role in stimulating uterine contractions, particularly during labor and parturition.[1][2][3] It is synthesized in the hypothalamus and released from the posterior pituitary gland.[2] The concentration of oxytocin receptors in the myometrium increases significantly throughout pregnancy, peaking during early labor.[2] The binding of oxytocin to its receptor on myometrial cells initiates a signaling cascade that leads to an increase in intracellular calcium, ultimately resulting in uterine muscle contraction.[1][2][3] Given its central role in uterine activity, the oxytocin receptor is a key target for therapeutic intervention in conditions such as preterm labor.

This compound: A Selective Oxytocin Receptor Antagonist

This compound (GSK557296) is a potent, selective, and orally bioavailable oxytocin receptor antagonist.[4] As a competitive antagonist, Epelsiban blocks the binding of endogenous oxytocin to its receptor, thereby inhibiting the downstream signaling pathways that lead to uterine contractions.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for Epelsiban and the comparative antagonist, Atosiban (B549348).

| Parameter | This compound | Atosiban | Reference |

| Target | Human Oxytocin Receptor | Human Oxytocin and Vasopressin V1a Receptors | [4][5] |

| pKi (human OTR) | 9.9 | Not specified in provided results | [4] |

| IC50 (rat OTR) | 192 nM | Not specified in provided results | [4] |

| Selectivity | >31,000-fold over human vasopressin receptors (hV1aR, hV2R, hV1bR) | Acts on both oxytocin and vasopressin V1a receptors | [4][5] |

| Mechanism | Competitive Antagonist | Competitive Antagonist | [4][6] |

Mechanism of Action and Signaling Pathways

The binding of oxytocin to its G-protein coupled receptor (GPCR) primarily activates the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (InsP3) signaling pathway.[1] This leads to the release of calcium from the sarcoplasmic reticulum and an influx of extracellular calcium, which in turn activates calmodulin and myosin light chain kinase (MLCK), resulting in myometrial cell contraction.[1]

Epelsiban, by competitively antagonizing the oxytocin receptor, prevents the initiation of this cascade. Interestingly, some oxytocin receptor antagonists, like Atosiban, have been shown to exhibit "biased agonism," where they can selectively activate certain downstream pathways (e.g., G-protein mediated signaling) while antagonizing others.[7] However, studies on the small molecule OTR antagonists retosiban (B1680553) and epelsiban suggest they have a distinct pharmacology compared to the peptide-based atosiban, with atosiban showing agonist activity at higher concentrations, leading to prostaglandin (B15479496) production, a characteristic not observed with epelsiban.[6]

Oxytocin Receptor Signaling Pathway

Experimental Protocols for Assessing Uterine Contractility

The investigation of the effects of compounds like this compound on uterine contractions typically involves both in vitro and in vivo experimental models.

Ex Vivo Uterine Tissue Contractility Assay

This assay provides a physiologically relevant model to study the direct effects of pharmacological agents on human myometrial tissue.

Protocol:

-

Tissue Acquisition: Myometrial biopsies are obtained with informed consent from women undergoing cesarean section.[5]

-

Tissue Preparation: Fine strips of myometrium are dissected and mounted in organ baths.[5][8] These baths are superfused with a physiological saline solution and maintained at 37°C.[5]

-

Equilibration: The tissue strips are allowed to equilibrate under a set tension for 2-3 hours until stable, spontaneous contractions are observed.[5]

-

Agonist-Induced Contractions: To mimic labor-like contractions, an agonist such as oxytocin (e.g., 0.5 nM) is added to the bath to stimulate regular, high-amplitude contractions.[5]

-

Antagonist Application: Once stable agonist-induced contractions are established (typically after 45 minutes), the oxytocin receptor antagonist (e.g., Epelsiban) is added in increasing logarithmic concentrations (e.g., 10⁻⁹–10⁻⁶ M).[5] A parallel tissue strip serves as a time-control, receiving only the oxytocin agonist.[5]

-

Data Acquisition and Analysis: Contraction force, frequency, and duration are continuously recorded using a force transducer.[5][8] The inhibitory effect of the antagonist is quantified by measuring the reduction in these parameters compared to the control. This allows for the determination of potency (e.g., IC50 or pA2 values).[8]

Experimental Workflow for Ex Vivo Uterine Contractility Assay

In Vivo Models

While specific in vivo protocols for Epelsiban's effect on uterine contractions were not detailed in the provided search results, general approaches for studying oxytocin antagonists in vivo involve:

-

Animal Models: Pregnant animal models (e.g., rats) are often used.

-

Induction of Contractions: Uterine contractions can be induced by the administration of exogenous oxytocin.

-

Antagonist Administration: The antagonist (Epelsiban) is administered, and its effect on the frequency and amplitude of uterine contractions is monitored, often using a polygraph.[9]

-

Clinical Trials: In human studies, the efficacy of an oxytocin antagonist in reducing uterine contractions can be assessed in women with preterm labor.[10] Transvaginal ultrasound is a non-invasive method used to monitor the frequency of uterine contractions.[10]

Clinical and Preclinical Evidence

While clinical trials for Epelsiban have been conducted for indications such as premature ejaculation, its development for tocolysis in preterm labor has been less prominent in the public domain compared to other oxytocin antagonists like Atosiban and Retosiban.[11]

Atosiban is currently used as a tocolytic agent to delay preterm labor in Europe.[5] Clinical trials with Atosiban have demonstrated its efficacy in prolonging uterine quiescence.[12][13][14] For instance, maintenance therapy with Atosiban has been shown to prolong the time to the first recurrence of labor compared to placebo.[12] However, a review of studies on maintenance therapy with Atosiban concluded that there is insufficient evidence to support its use for preventing preterm birth after an episode of threatened preterm labor.[15]

Conclusion

This compound is a highly potent and selective oxytocin receptor antagonist with a clear mechanism of action in inhibiting the primary signaling pathway leading to uterine contractions. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of Epelsiban and other novel tocolytic agents. The distinct pharmacological profile of Epelsiban compared to peptide-based antagonists like Atosiban warrants further research to fully elucidate its therapeutic potential in the management of preterm labor and other conditions associated with uterine hypercontractility. The data and methodologies presented herein serve as a valuable resource for scientists and researchers dedicated to advancing the field of reproductive medicine.

References

- 1. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Oxytocin: its mechanism of action and receptor signalling in the myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Contractility Measurements of Human Uterine Smooth Muscle to Aid Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functionally Selective Inhibition of the Oxytocin Receptor by Retosiban in Human Myometrial Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The oxytocin receptor antagonist atosiban inhibits cell growth via a "biased agonist" mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reprocell.com [reprocell.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Safety and efficacy of epelsiban in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Maintenance treatment of preterm labor with the oxytocin antagonist atosiban. The Atosiban PTL-098 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. zuventus.com [zuventus.com]

- 14. journalspress.com [journalspress.com]

- 15. Oxytocin Antagonists for suppressing preterm birth after an episode of preterm labour | Cochrane [cochrane.org]

The Oxytocin Antagonist Epelsiban Besylate: A Technical Review of Clinical Trials

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Epelsiban (B1671370) Besylate (GSK557296-B) is a potent and selective, orally bioavailable, non-peptide oxytocin (B344502) receptor (OTR) antagonist. It has been investigated as a potential therapeutic agent for conditions where the modulation of oxytocin-mediated pathways is considered beneficial. This technical whitepaper provides a comprehensive review of the clinical trials involving Epelsiban Besylate, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Mechanism of Action and Signaling Pathway

Epelsiban exerts its pharmacological effect by competitively binding to the oxytocin receptor, thereby preventing the binding of endogenous oxytocin and inhibiting its downstream signaling cascades. The oxytocin receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαq/11 proteins. This coupling initiates a signaling cascade that is crucial in various physiological processes, including uterine contractions and ejaculation.

The binding of oxytocin to its receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increased cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, plays a pivotal role in smooth muscle contraction. By blocking the initial step of this pathway, Epelsiban effectively attenuates these physiological responses.

Caption: Mechanism of action of Epelsiban at the oxytocin receptor.

Clinical Trials Review

This compound has been evaluated in several clinical trials for various indications. The following sections provide a detailed overview of these studies.

Phase II Clinical Trial in Premature Ejaculation (NCT01021553)

A key clinical trial investigated the efficacy and safety of Epelsiban for the treatment of premature ejaculation (PE).[1][2]

This was a randomized, double-blind, placebo-controlled, parallel-group, multicenter study.[1]

-

Participants: 77 men aged 18-55 years with a diagnosis of PE according to the International Society for Sexual Medicine (ISSM) consensus definition.[1] Key inclusion criteria included a mean intravaginal ejaculatory latency time (IELT) of less than 65 seconds based on a minimum of four intercourse attempts during a 4-week un-medicated run-in period.[1] Men with moderate-to-severe erectile dysfunction were excluded.[1]

-

Intervention: Eligible participants were randomized to receive placebo, Epelsiban 50 mg, or Epelsiban 150 mg, taken orally one hour before sexual activity over an 8-week treatment period.[1]

-

Outcome Measures: The primary outcome was the change in IELT, measured by a stopwatch and recorded in an electronic diary.[1] Secondary outcomes included subjective measures of intercourse satisfaction assessed by the Modified Index of Premature Ejaculation and the International Index of Erectile Function.[1]

Caption: Workflow of the Phase II clinical trial of Epelsiban for premature ejaculation.

The study found that Epelsiban was well tolerated but did not lead to a clinically or statistically significant improvement in IELT compared to placebo.[1][2]

| Parameter | Placebo | Epelsiban 50 mg | Epelsiban 150 mg |

| Baseline Mean IELT (minutes) | 0.52 | 0.63 | 0.59 |

| On-Treatment Geometric Mean of Median IELT (minutes) | 0.62 | 0.72 | 0.69 |

Table 1: Intravaginal Ejaculatory Latency Time (IELT) Data from the Phase II Trial in Premature Ejaculation.[1][2]

Headache was the most frequently reported adverse event, with similar rates across all treatment groups.[1][2]

Phase II Clinical Trial in Adenomyosis (NCT02794467)

A Phase II, randomized, placebo-controlled, double-blind, parallel-group, proof-of-concept study was planned to assess the efficacy, safety, and tolerability of Epelsiban in women with adenomyosis. However, the study was prematurely discontinued (B1498344) due to a change in portfolio prioritization by the sponsor and not due to any safety concerns. As a result, no data from this trial are available.

-

Participants: The study intended to enroll pre-menopausal women aged 18 to 55 years with a confirmed diagnosis of adenomyosis on magnetic resonance imaging (MRI) and heavy menstrual bleeding.

-

Intervention: Participants were to be randomized in a 1:1:1 ratio to receive Epelsiban 75 mg three times daily (TID), Epelsiban 200 mg TID, or placebo TID for a 12-week treatment period.

-

Outcome Measures: The primary objective was to assess the efficacy of Epelsiban in reducing symptoms associated with adenomyosis.

Phase I Clinical Trials in Healthy Female Volunteers (NCT02257359 & NCT02703181)

Two Phase I studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of Epelsiban in healthy female volunteers.[3][4] These studies were designed to inform dose selection for future clinical trials, including the one planned for adenomyosis.[4]

These were open-label, ascending cohort, dose-escalation studies.[3][4]

-

Participants: Healthy female volunteers.[3]

-

Intervention: The studies investigated single and multiple ascending doses of Epelsiban. The total daily doses ranged from 600 mg to 900 mg, administered in divided doses (e.g., 300 mg or 450 mg twice daily, or 200 mg or 300 mg three times daily) for up to 14 days.[3]

-

Outcome Measures: The primary outcomes were safety and tolerability, assessed through monitoring of adverse events, vital signs, and laboratory tests. Pharmacokinetic parameters of Epelsiban and its major metabolite, GSK2395448, were also assessed.[3][5]

The pharmacokinetic analyses from these studies provided key insights into the absorption, distribution, metabolism, and excretion of Epelsiban.

| Pharmacokinetic Parameter | Epelsiban | GSK2395448 (Metabolite) |

| Median tmax (hours) | ~0.5 | 0.5 - 1.0 |

| Elimination Half-life (hours) | 2.66 - 4.85 | 2.66 - 4.85 |

| Dose Proportionality of AUC (single dose) | Yes (10-200 mg) | Yes (10-200 mg) |

| Dose Proportionality of AUC (repeat dose) | Yes (10-150 mg BID/QID) | Yes (10-150 mg BID/QID) |

| Metabolite to Parent Ratio (AUC & Cmax) | ~70% to >100% | N/A |

Table 2: Summary of Pharmacokinetic Parameters of Epelsiban and its Metabolite in Healthy Female Volunteers.[3][5]

The studies concluded that Epelsiban was generally well tolerated at total daily doses up to 900 mg, with no significant safety concerns identified.[3] Headache was the most commonly reported adverse effect.[5] The pharmacokinetic profiles of Epelsiban and its major metabolite were found to be linear at the administered doses.[3]

Conclusion

Clinical trials of this compound have primarily focused on its potential application in premature ejaculation and adenomyosis. The Phase II trial in premature ejaculation demonstrated that while the drug was well-tolerated, it did not show a significant clinical benefit over placebo in extending intravaginal ejaculatory latency time. The planned Phase II trial for adenomyosis was unfortunately withdrawn before completion. Phase I studies in healthy female volunteers established a favorable safety and pharmacokinetic profile for Epelsiban, supporting its further clinical development at the time. The collective data from these trials provide valuable insights for researchers and drug development professionals working on oxytocin receptor antagonists and related therapeutic areas. Future research could explore the potential of Epelsiban in other oxytocin-mediated conditions or investigate alternative dosing regimens.

References

- 1. Safety and efficacy of epelsiban in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Single- and Multiple-Day Dosing Studies to Investigate High-Dose Pharmacokinetics of Epelsiban and Its Metabolite, GSK2395448, in Healthy Female Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. A single- and multiple-dose study to investigate the pharmacokinetics of epelsiban and its metabolite, GSK2395448, in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The pharmacology of non-peptide oxytocin antagonists like Epelsiban

An In-depth Technical Guide on the Pharmacology of Non-Peptide Oxytocin (B344502) Antagonists: Focus on Epelsiban (B1671370)

Introduction

Oxytocin is a nine-amino-acid neuropeptide hormone primarily synthesized in the hypothalamus and released from the posterior pituitary gland.[1][2] It plays a crucial role in a myriad of physiological processes, most notably in uterine contractions during parturition and lactation.[3][4][5] Its actions are mediated through a single, specific G-protein coupled receptor (GPCR), the oxytocin receptor (OTR).[4][5] The development of antagonists for this receptor has been a significant focus of pharmaceutical research, primarily for the management of preterm labor.[2] While early antagonists were peptide-based, such as Atosiban, their limited oral bioavailability and potential for off-target effects spurred the development of non-peptide, small-molecule antagonists.[2][6]

This guide provides a detailed pharmacological overview of non-peptide oxytocin antagonists, with a primary focus on Epelsiban (GSK-557,296-B) , a potent, selective, and orally bioavailable compound developed by GlaxoSmithKline.[7] We will delve into its mechanism of action, receptor binding kinetics, selectivity, and pharmacokinetic profile, supported by detailed experimental protocols and comparative data.

Mechanism of Action: The Oxytocin Receptor Signaling Cascade

The oxytocin receptor is a class A GPCR that, upon binding with oxytocin, primarily couples to Gαq/11 G-proteins.[3][4] This activation initiates a well-defined intracellular signaling cascade:

-

G-Protein Activation: The activated Gαq subunit stimulates phospholipase C (PLC).[2][8]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

-

Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[2][8]

-

Physiological Response: The resulting increase in cytosolic Ca2+ concentration in myometrial cells leads to the activation of calmodulin and myosin light-chain kinase, ultimately causing smooth muscle contraction.[9]

Epelsiban acts as a competitive antagonist at the oxytocin receptor.[7][10] It binds to the receptor with high affinity but does not elicit a conformational change necessary for G-protein coupling and subsequent downstream signaling. By occupying the binding site, it prevents endogenous oxytocin from activating the receptor, thereby inhibiting the signaling cascade and preventing physiological responses like uterine contractions.

Pharmacology of Epelsiban

Binding Affinity and Selectivity

Epelsiban is distinguished by its sub-nanomolar potency for the human oxytocin receptor and exceptional selectivity over the structurally related human vasopressin receptors (V1a, V1b, and V2).[7] This high selectivity is critical for minimizing potential side effects associated with vasopressin receptor antagonism, such as cardiovascular or renal effects.

Table 1: Comparative Binding Affinity and Selectivity of Oxytocin Antagonists

| Compound | Receptor | Binding Affinity (Ki, nM) | Selectivity over hOTR (Fold) | Reference |

|---|---|---|---|---|

| Epelsiban | hOTR | 0.13 | - | [7] |

| hV1a | >6,500 | >50,000 | [7] | |

| hV1b | >8,190 | >63,000 | [7] | |

| hV2 | >4,030 | >31,000 | [7] | |

| Retosiban | hOTR | 0.65 | - | [7] |

| hV1a | 1,200 | ~1,850 | [7] | |

| hV1b | >10,000 | >15,000 | [7] | |

| hV2 | 1,300 | ~2,000 | [7] | |

| Atosiban (Peptide) | hOTR | 13 | - | [7] |

| | hV1a | 7.1 | (0.55) |[2] |

Note: Data compiled from multiple sources. Ki values represent the concentration required to occupy 50% of the receptors.

Functional Activity

In vitro functional assays confirm Epelsiban's potent antagonist activity. In cellular assays, it effectively inhibits oxytocin-induced intracellular Ca2+ mobilization.[11] In studies using isolated rat uterine tissue, Epelsiban blocks oxytocin-induced contractions in a concentration-dependent manner.[7][11] Furthermore, functional studies on human myometrial smooth muscle demonstrate that Epelsiban acts as a competitive antagonist, inhibiting IP3 production without the partial agonist activity observed with some other antagonists.[12]

| Compound | Assay | Potency (IC50 / pA2) | Species | Reference |

| Epelsiban | Inhibition of OT-induced Ca2+ mobilization | IC50 = 8 nM | Human | [11] |

| Inhibition of OT-induced uterine contraction | pA2 = 7.82 | Rat | [11] | |

| Inhibition of OT receptor | IC50 = 192 nM | Rat | [13] |

Pharmacokinetic Profile

A key advantage of non-peptide antagonists is their potential for oral administration. Epelsiban was designed for good oral bioavailability and a favorable metabolic profile.

Table 2: Summary of Pharmacokinetic Properties of Epelsiban

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Oral Bioavailability | 55% | Rat | [7][13] |

| CYP450 Inhibition | No significant inhibition (IC50 > 100μM) for 1A2, 2C9, 2C19, 2D6, 3A4 | Human | [7] |

| Intrinsic Clearance | Low | Rat, Dog, Cynomolgus Monkey, Human | [7][13] |

| Aqueous Solubility | 33 mg/ml (as besylate salt) | - |[7] |

Experimental Protocols

The characterization of non-peptide antagonists like Epelsiban relies on a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor.

-

Objective: To determine the equilibrium dissociation constant (Ki) of Epelsiban for the oxytocin receptor.

-

Methodology:

-

Receptor Preparation: Membranes are prepared from cells engineered to express a high density of the human oxytocin receptor (e.g., HEK293 or CHO cells).[11]

-

Competitive Binding: A constant concentration of a radiolabeled ligand that binds to the OTR (e.g., [3H]oxytocin) is incubated with the receptor preparation.[11][14]

-

Incubation: Varying concentrations of the unlabeled competitor drug (Epelsiban) are added to the mixture. The reaction is incubated to allow binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid vacuum filtration through glass fiber filters.[14]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is calculated. The Ki is then determined using the Cheng-Prusoff equation.

-

Calcium Mobilization Functional Assay

This assay measures the ability of an antagonist to block the functional response (calcium release) following agonist stimulation.

-

Objective: To determine the functional potency (IC50) of Epelsiban in blocking oxytocin-induced calcium signaling.

-

Methodology:

-

Cell Culture: OTR-expressing cells are cultured in a microplate.[8]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

-

Compound Addition: Cells are pre-incubated with varying concentrations of the antagonist (Epelsiban) or a vehicle control.

-

Agonist Stimulation: A fixed concentration of oxytocin is added to stimulate the receptors.

-

Signal Detection: Changes in intracellular calcium are measured in real-time by detecting the fluorescence signal using a plate reader.[11]

-

Data Analysis: The antagonist's ability to inhibit the oxytocin-induced fluorescence signal is quantified, and an IC50 value is calculated.

-

In Vivo Rat Uterine Contraction Model

This assay assesses the efficacy of an antagonist in a living animal model.

-

Objective: To evaluate the ability of Epelsiban to inhibit oxytocin-induced uterine contractions in vivo.

-

Methodology:

-

Animal Preparation: Anesthetized, non-pregnant female rats are used. A catheter is placed in a vein for drug administration, and a pressure-sensitive balloon or transducer is inserted into a uterine horn to monitor contractions.[11]

-

Baseline: A stable baseline of uterine activity is established.

-

Oxytocin Challenge: Oxytocin is administered intravenously to induce uterine contractions.

-

Antagonist Administration: After observing a consistent response to oxytocin, Epelsiban is administered either intravenously or orally.[11]

-

Post-Treatment Challenge: The oxytocin challenge is repeated at various time points after antagonist administration.

-

Data Analysis: The inhibition of the oxytocin-induced contractile response is measured and used to determine the effective dose (ED50) of the antagonist.[11]

-

Clinical Development and Applications

Epelsiban was investigated for several clinical indications, reflecting the diverse roles of oxytocin.

-

Premature Ejaculation (PE): Based on the role of oxytocin in the ejaculatory process, Epelsiban was evaluated for the treatment of PE. However, in a Phase 2 clinical trial, orally administered Epelsiban (50 mg and 150 mg) did not result in a clinically or statistically significant increase in intravaginal ejaculatory latency time (IELT) compared to placebo.[7][15][16]

-

Infertility and Adenomyosis: Epelsiban was also explored as a potential agent to enhance embryo implantation during in vitro fertilization (IVF) and for the treatment of adenomyosis.[7][17] Development for adenomyosis was discontinued (B1498344) for strategic reasons unrelated to safety concerns.[7]

-

Benign Prostatic Hyperplasia (BPH): Preclinical studies showed that Epelsiban could inhibit oxytocin-induced contractions in human prostatic tissue, suggesting a potential therapeutic role in BPH.[7]

The development of other non-peptide antagonists like Retosiban and Cligosiban has also been pursued, primarily for preterm labor and premature ejaculation, respectively, with varying degrees of success in clinical trials.[18][19][20]

Conclusion

Epelsiban exemplifies the significant progress made in developing potent, selective, and orally bioavailable non-peptide antagonists for the oxytocin receptor. Its pharmacological profile is characterized by high affinity for the hOTR and outstanding selectivity against vasopressin receptors. While its clinical development for premature ejaculation did not meet primary endpoints, the extensive preclinical and clinical research on Epelsiban has provided invaluable insights into the pharmacology of oxytocin antagonism. The data and methodologies established during its development continue to inform the ongoing quest for effective therapeutics targeting the oxytocin system for a range of conditions, from preterm labor to neuropsychiatric disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of the oxytocin-oxytocin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. The Oxytocin Receptor: From Intracellular Signaling to Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. REVIEW: Oxytocin: Crossing the Bridge between Basic Science and Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epelsiban - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Oxytocin receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Pharmacology of (2S,4Z)-N-[(2S)-2-hydroxy-2-phenylethyl]-4-(methoxyimino) -1-[(2'-methyl[1,1'-biphenyl]-4-yl)carbonyl]-2-pyrrolidinecarboxamide, a new potent and selective nonpeptide antagonist of the oxytocin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Functionally Selective Inhibition of the Oxytocin Receptor by Retosiban in Human Myometrial Smooth Muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Development of a radioreceptor assay for measuring an oxytocin antagonist in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Safety and efficacy of epelsiban in the treatment of men with premature ejaculation: a randomized, double-blind, placebo-controlled, fixed-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Epelsiban - AdisInsight [adisinsight.springer.com]

- 18. Oxytocin receptor antagonists for inhibiting preterm labour - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Treatment of spontaneous preterm labour with retosiban: a phase II pilot dose‐ranging study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Epelsiban Besylate with the Human Oxytocin Receptor (hOTR)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epelsiban besylate is a potent and selective, orally bioavailable non-peptide antagonist of the human oxytocin (B344502) receptor (hOTR), a G-protein coupled receptor (GPCR) integral to a myriad of physiological processes. This technical guide provides a comprehensive overview of the interaction between Epelsiban and the hOTR, focusing on its binding affinity, functional antagonism, and the subsequent impact on intracellular signaling pathways. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of pharmacokinetic and pharmacodynamic data. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular mechanisms at play. This document is intended to serve as a critical resource for researchers and professionals involved in the study of oxytocin receptor pharmacology and the development of novel therapeutics targeting this system.

Introduction

The human oxytocin receptor (hOTR) is a class A GPCR that plays a crucial role in a wide range of physiological functions, including uterine contraction during childbirth, lactation, social bonding, and various neuropsychiatric processes.[1][2] Dysregulation of the oxytocin system has been implicated in several pathological conditions, making the hOTR a significant target for therapeutic intervention. Epelsiban (GSK557296-B) is a non-peptide antagonist that has been investigated for its potential therapeutic applications.[3] This guide delves into the molecular and cellular interactions of this compound with the hOTR, providing a detailed technical resource for the scientific community.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound and its major metabolite with the hOTR, as well as its pharmacokinetic profile in humans.

Table 1: In Vitro Pharmacology of Epelsiban at the Human Oxytocin Receptor

| Parameter | Value | Assay Type | Reference |

| Binding Affinity (Ki) | 0.13 nM | Radioligand Binding Assay | [3] |

| Functional Antagonism (IC50) | Data not publicly available | Inositol (B14025) Phosphate Accumulation / Calcium Mobilization | - |

Table 2: Selectivity Profile of Epelsiban

| Receptor | Selectivity Fold vs. hOTR | Reference |

| Human Vasopressin V1a Receptor | >50,000 | [3] |

| Human Vasopressin V1b Receptor | >63,000 | [3] |

| Human Vasopressin V2 Receptor | >31,000 | [3] |

Table 3: Pharmacokinetic Parameters of Epelsiban in Healthy Female Volunteers (Single Dose)

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t½ (hr) | Reference |